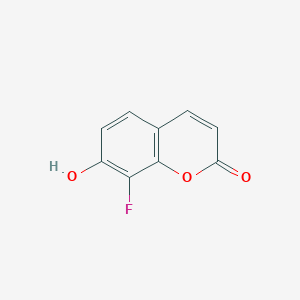
(5-(Pyrazin-2-yl)pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Pyrazin-2-yl)pyridin-3-yl)methanamine: is a heterocyclic compound with a molecular formula of C10H10N4. It features a pyrazine ring fused to a pyridine ring, with a methanamine group attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyrazin-2-yl)pyridin-3-yl)methanamine typically involves the reaction of pyrazine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired heterocyclic structure. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (5-(Pyrazin-2-yl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methanamine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (5-(Pyrazin-2-yl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions .
Biology: Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings. Its ability to form stable complexes with metals makes it useful in the development of new materials with enhanced properties .
Mecanismo De Acción
The mechanism of action of (5-(Pyrazin-2-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparación Con Compuestos Similares
- (5-(Pyrazin-2-yl)pyridin-3-yl)methanol
- (5-thiophen-2-ylpyridin-3-yl)methanamine
Comparison: Compared to similar compounds, (5-(Pyrazin-2-yl)pyridin-3-yl)methanamine is unique due to its specific combination of pyrazine and pyridine rings, along with the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
1346687-28-2 |
|---|---|
Fórmula molecular |
C10H10N4 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(5-pyrazin-2-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H10N4/c11-4-8-3-9(6-13-5-8)10-7-12-1-2-14-10/h1-3,5-7H,4,11H2 |
Clave InChI |
JNOSJTXASARJEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C2=CN=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]](/img/structure/B11908800.png)


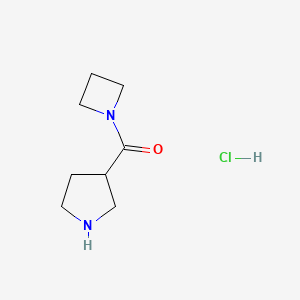
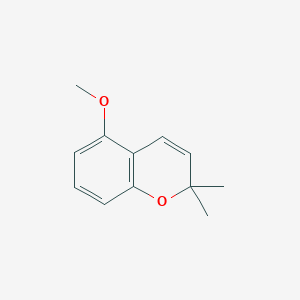
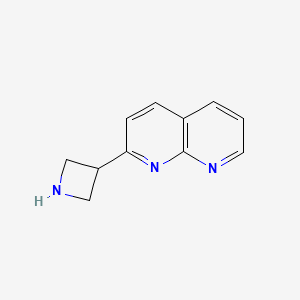



![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)
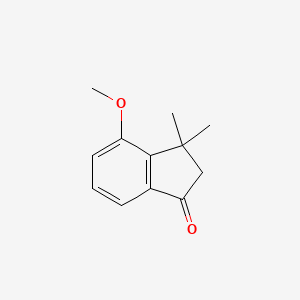
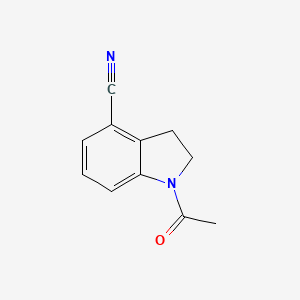
![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
